2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride
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Overview
Description
2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride is a chemical compound with a unique structure characterized by the presence of two fluorine atoms and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 3,3-dimethylcyclopropan-1-amine with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoro-3,3-dimethylcyclopropanone.
Reduction: Formation of 2,2-difluoro-3,3-dimethylcyclopropan-1-amine.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-3,3-dimethylcyclopropan-1-amine
- 3,3-dimethylcyclopropan-1-amine
- 2,2-difluorocyclopropan-1-amine
Uniqueness
2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and a cyclopropane ring, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2758002-25-2 |
---|---|
Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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